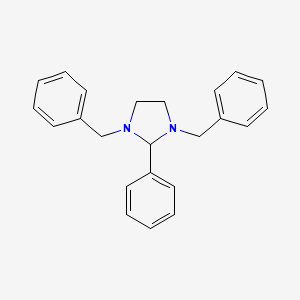

1,3-Dibenzyl-2-phenylimidazolidine

Description

The exact mass of the compound 1,3-Dibenzyl-2-phenylimidazolidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 217343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Dibenzyl-2-phenylimidazolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dibenzyl-2-phenylimidazolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

4597-81-3 |

|---|---|

Molecular Formula |

C23H24N2 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

1,3-dibenzyl-2-phenylimidazolidine |

InChI |

InChI=1S/C23H24N2/c1-4-10-20(11-5-1)18-24-16-17-25(19-21-12-6-2-7-13-21)23(24)22-14-8-3-9-15-22/h1-15,23H,16-19H2 |

InChI Key |

DBFSGTXNKFBZCH-UHFFFAOYSA-N |

SMILES |

C1CN(C(N1CC2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |

Canonical SMILES |

C1CN(C(N1CC2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |

Other CAS No. |

4597-81-3 |

Origin of Product |

United States |

Technical Whitepaper: Physicochemical Profiling and Applied Chemistry of 1,3-Dibenzyl-2-phenylimidazolidine

Executive Overview

As a Senior Application Scientist, navigating the nuanced reactivity of cyclic aminals is critical for leveraging them in advanced chemical formulations. 1,3-Dibenzyl-2-phenylimidazolidine (CAS 4597-81-3) is a sterically hindered, nitrogen-rich heterocycle that serves as a highly versatile building block[1]. Because of its highly specific pH-dependent stability, it has become a molecule of high interest across diverse fields, ranging from controlled-release fragrance technologies to stereoregulating catalysis in polymer chemistry.

This guide deconstructs the physicochemical properties, self-validating synthesis protocols, and mechanistic applications of this unique compound.

Quantitative Physicochemical Profiling

Understanding the baseline properties of 1,3-dibenzyl-2-phenylimidazolidine is the first step in predicting its behavior in complex matrices. The compound is highly lipophilic and features a low polar surface area, making it readily soluble in organic solvents while remaining entirely insoluble in water[2].

Table 1: Key Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 1,3-dibenzyl-2-phenylimidazolidine | [1] |

| CAS Number | 4597-81-3 | [1] |

| Molecular Formula | C23H24N2 | [1] |

| Molecular Weight | 328.4 g/mol | [1] |

| Topological Polar Surface Area | 6.5 Ų | [1] |

| XLogP3 (Lipophilicity) | 4.7 | [1] |

| Melting Point | 98 - 99 °C | [3] |

| Physical State | Colorless Crystals | [3] |

Synthesis Workflow and Mechanistic Causality

The synthesis of imidazolidines requires precise control over thermodynamic equilibria. The standard and most efficient protocol involves the dehydrative cyclocondensation of N,N'-dibenzylethylenediamine with benzaldehyde[2].

Fig 1. Condensation pathway of 1,3-dibenzyl-2-phenylimidazolidine synthesis.

Self-Validating Synthesis Protocol

To ensure high yield and purity, the following protocol utilizes Le Chatelier's principle and an analytical feedback loop.

Step-by-Step Methodology:

-

Initiation: Charge a round-bottom flask with N,N'-dibenzylethylenediamine (1.0 eq) and dry benzene (or toluene) as the solvent. Add benzaldehyde (1.05 eq) dropwise under continuous magnetic stirring at ambient temperature.

-

Azeotropic Dehydration: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux.

-

Causality: The formation of the cyclic aminal is an equilibrium process. Removing the water byproduct azeotropically drives the thermodynamic equilibrium entirely toward the product, preventing premature hydrolysis and ensuring yields exceeding 85%[3].

-

-

Reaction Monitoring: Continue refluxing until the theoretical stoichiometric volume of water is collected in the Dean-Stark trap (typically 2–4 hours).

-

Isolation: Cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification & Validation: Recrystallize the crude residue from hot ethanol to yield colorless crystals[3].

-

Self-Validating Feedback Loop: Perform ¹H NMR spectroscopy on the isolated crystals. The critical validation marker of success is the complete disappearance of the highly deshielded aldehyde proton (~δ 10.0 ppm) and the emergence of a distinct methine proton singlet at the C2 position of the newly formed imidazolidine ring.

-

Reactivity Profile: The Cyclic Aminal System

The defining chemical feature of 1,3-dibenzyl-2-phenylimidazolidine is its differential stability across pH gradients. It is remarkably stable in alkaline environments (e.g., 10% aqueous NaOH) but undergoes rapid, quantitative hydrolysis in dilute acids (e.g., 10% HCl or H₂SO₄)[2].

Fig 2. Acid-catalyzed hydrolysis mechanism for controlled ring-opening.

Mechanistic Causality: Aminals lack a viable leaving group in basic conditions, rendering the heterocycle chemically inert. However, in acidic media, protonation of the tertiary amine nitrogen creates a highly favorable leaving group. This triggers spontaneous C-N bond cleavage, opening the ring into an iminium intermediate, which is rapidly hydrated to yield the parent diamine and benzaldehyde[2].

Advanced Industrial Applications

Application 1: Controlled-Release Pro-Perfume Technology

In the formulation of advanced cosmetics and fine fragrances, volatility control is a primary challenge. Highly volatile top notes, such as benzaldehyde (which imparts a distinct almond/cherry aroma), dissipate rapidly.

By incorporating 1,3-dibenzyl-2-phenylimidazolidine as a "pro-perfume" or "pro-fragrance," formulators achieve a sustained release profile[4].

-

Mechanism in situ: The imidazolidine remains intact, stable, and odorless within the neutral or slightly alkaline matrix of the cosmetic product. Upon application to the skin—which possesses a naturally acidic mantle (pH 4.5–5.5)—and exposure to ambient moisture, the cyclic aminal undergoes the slow, acid-catalyzed hydrolysis detailed in Section 3. This controlled degradation steadily releases benzaldehyde over an extended period, drastically improving the scent's substantivity and longevity[4].

Application 2: Stereoregulating Electron Donor in Olefin Polymerization

In the petrochemical sector, synthesizing highly isotactic polypropylene relies heavily on Ziegler-Natta and advanced metallocene catalysts. 1,3-Dibenzyl-2-phenylimidazolidine functions as a highly effective external electron donor (Lewis base) in these polymerization systems[5].

-

Causality: The nitrogen atoms within the imidazolidine ring possess lone pairs that coordinate tightly with the active metal centers (e.g., Titanium or Zirconium) of the catalyst. Concurrently, the bulky benzyl and phenyl substituents provide substantial steric hindrance. This precise combination of electronic donation and steric shielding selectively blocks non-stereospecific catalytic sites, thereby forcing incoming propylene monomers to insert in a highly ordered, stereoregular fashion, yielding high-performance polymers[5].

References

-

1,3-Dibenzyl-2-phenylimidazolidine | C23H24N2 | CID 20726 , PubChem.[Link]

- WO2021123144A1 - Pro-perfume compositions, Google P

-

COMPETITIVE AMIDE HYDROLYSIS IN MONO- AND DIFORMYLATED ETHYLENEDIAMINES , LEW.ro.[Link]

- KR101004338B1 - Propylene / 1-butene copolymer, polypropylene composition and use, Google P

Sources

- 1. 1,3-Dibenzyl-2-phenylimidazolidine | C23H24N2 | CID 20726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Chemical Reactivity of Imidazolidines_Chemicalbook [chemicalbook.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. WO2021123144A1 - Pro-perfume compositions - Google Patents [patents.google.com]

- 5. KR101004338B1 - Propylene / 1-butene copolymer, polypropylene composition and use thereof, and polypropylene composite film - Google Patents [patents.google.com]

1,3-Dibenzyl-2-phenylimidazolidine chemical structure and molecular weight

Chemical Structure, Synthesis, and Molecular Characterization[1][2][3][4]

Abstract

This technical guide provides an in-depth analysis of 1,3-Dibenzyl-2-phenylimidazolidine (CAS: 4597-81-3), a saturated nitrogen heterocycle belonging to the imidazolidine class.[1][2] As a 1,2,3-trisubstituted imidazolidine, this compound serves as a critical intermediate in organic synthesis, functioning as a masked aldehyde/diamine complex, a ligand precursor for N-heterocyclic carbenes (NHCs), and a model for redox-active biological systems.[1] This document details its structural topology, molecular weight derivation, synthesis via condensation protocols, and physicochemical stability profile, specifically addressing its sensitivity to acid-catalyzed hydrolysis.[1]

Chemical Structure & Molecular Weight Analysis

The core structure of 1,3-Dibenzyl-2-phenylimidazolidine consists of a five-membered saturated imidazolidine ring.[1] The nitrogen atoms at positions 1 and 3 are substituted with benzyl groups (

1.1 Molecular Data

| Property | Value |

| IUPAC Name | 1,3-Dibenzyl-2-phenylimidazolidine |

| Common Synonyms | 1,3-Bis(phenylmethyl)-2-phenylimidazolidine; N,N'-Dibenzyl-2-phenyl-1,3-diazacyclopentane |

| CAS Number | 4597-81-3 |

| Molecular Formula | |

| Molecular Weight | 328.46 g/mol |

| Exact Mass | 328.1939 Da |

| Physical State | Crystalline Solid |

1.2 Structural Topology (Graphviz Visualization)

The following diagram illustrates the connectivity of the imidazolidine core and its substituents. Note the aminal carbon at position C2, which is bonded to two nitrogen atoms and a phenyl ring.

Caption: Topological connectivity of 1,3-Dibenzyl-2-phenylimidazolidine showing the N,N'-disubstitution and the C2 aminal center.[1]

Synthesis & Reaction Mechanism[2][7][8][10][11]

The synthesis of 1,3-Dibenzyl-2-phenylimidazolidine is a classic condensation reaction between a secondary diamine and an aldehyde.[1] This reaction proceeds efficiently to form the five-membered heterocycle.[1]

2.1 Reaction Components

-

Precursor A: N,N'-Dibenzylethylenediamine (DBED) [CAS: 140-28-3][1]

-

Precursor B: Benzaldehyde [CAS: 100-52-7][1]

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]

-

Catalyst: Often uncatalyzed or trace acid (e.g., p-TsOH) to accelerate dehydration.[1]

2.2 Mechanism: Aminal Formation

The reaction involves the nucleophilic attack of the secondary amines of DBED onto the carbonyl carbon of benzaldehyde.

-

Step 1: First amine attacks the aldehyde

Hemiaminal intermediate.[1] -

Step 2: Proton transfer and loss of water (dehydration)

Iminium ion intermediate.[1] -

Step 3: Intramolecular attack by the second amine

Ring closure.[1] -

Step 4: Final deprotonation

1,3-Dibenzyl-2-phenylimidazolidine.[1]

2.3 Synthesis Workflow Diagram

Caption: Step-wise condensation mechanism converting linear diamine and aldehyde into the cyclic imidazolidine.[1]

Experimental Protocol

This protocol describes a self-validating method for the synthesis. The formation of the product is typically indicated by the precipitation of a white crystalline solid from the alcoholic solvent.[3]

Safety Note: Benzaldehyde is an irritant.[1] Handle in a fume hood.

3.1 Materials

-

N,N'-Dibenzylethylenediamine (1.0 eq, 2.40 g for 10 mmol scale)[1]

-

Benzaldehyde (1.0 eq, 1.06 g for 10 mmol scale)[1]

-

Methanol (anhydrous preferred, 20 mL)[1]

-

Molecular Sieves (3Å, optional, to drive equilibrium)

3.2 Procedure

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve N,N'-Dibenzylethylenediamine (10 mmol) in 15 mL of Methanol.

-

Addition: Add Benzaldehyde (10 mmol) dropwise to the stirring solution at room temperature.

-

Observation: The solution may warm slightly (exothermic).[1]

-

-

Reaction: Stir the mixture at reflux (65°C) for 2–4 hours.

-

Isolation: Cool the reaction mixture to 0°C in an ice bath. The product should crystallize as a white solid.[1][3]

-

Purification: Filter the solid and wash with cold methanol. Recrystallize from ethanol if necessary to remove unreacted aldehyde.[1]

-

Validation:

-

TLC: Check against starting materials (Benzaldehyde

~0.6-0.8 in Hex/EtOAc; Product is more polar/amine-like). -

NMR: Confirm the presence of the unique methine proton (N-CH-N) at the C2 position, typically appearing as a singlet between

3.5–4.5 ppm in

-

Physicochemical Properties & Stability[2][12]

4.1 Stability Profile (The Aminal Vulnerability)

The defining feature of 1,3-Dibenzyl-2-phenylimidazolidine is its identity as a cyclic aminal (

-

Base Stability: High.[1] Stable in basic aqueous solutions and organic bases.[1]

-

Acid Stability: Low.[1] In the presence of aqueous acid (HCl,

), the compound hydrolyzes rapidly back to N,N'-dibenzylethylenediamine and benzaldehyde.[1]-

Practical Implication: Do not perform workups with acidic washes (e.g., 1M HCl) unless the goal is to cleave the ring. Use neutral or basic drying agents (

).[1]

-

4.2 Solubility

-

Soluble: Chloroform (

), Dichloromethane (DCM), Benzene, Toluene.[1] -

Sparingly Soluble: Cold Methanol/Ethanol.[1]

-

Insoluble: Water.[1]

Applications in Research

-

NHC Precursor: Oxidation of the imidazolidine (using hydride acceptors like trityl salts) yields the corresponding imidazolinium salt , which can be deprotonated to form N-Heterocyclic Carbenes (NHCs) for organometallic catalysis.[1]

-

Chiral Auxiliaries (Derivatives): While this specific molecule is achiral (meso-like with respect to the bridge if planar, but actually racemic in frozen conformation), derivatives with substituted benzyl groups are used as chiral ligands.[1]

-

Protecting Group: The reaction is used to protect 1,2-diamines or aldehydes during multi-step synthesis, as the ring can be cleaved on demand with acid.

References

-

PubChem. (2025).[1][2] 1,3-Dibenzyl-2-phenylimidazolidine (Compound).[1][2][4][5] National Library of Medicine.[1] Available at: [Link][1]

- Rivera, A., et al. (2003). Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. Heterocycles. (Discusses conformational analysis of N-benzylimidazolidines).

-

Lob, G. (1936).[1] Reduction of N,N'-dibenzalethylenediamine. Recueil des Travaux Chimiques des Pays-Bas. (Early reference identifying the imidazolidine as a byproduct/derivative).[1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 1,3-Dibenzyl-2-phenylimidazolidine | C23H24N2 | CID 20726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US2773098A - Preparation of n, n'-dibenzylethylenediamine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to 1,3-Dibenzyl-2-phenylimidazolidine: A Masked N-Heterocyclic Carbene Precursor for Base-Free Catalysis

Executive Summary

N-Heterocyclic Carbenes (NHCs) have become indispensable in modern chemistry, serving as powerful organocatalysts and robust ancillary ligands for transition metals.[1][2][3] The conventional route to generate these carbenes involves the deprotonation of their corresponding azolium salt precursors using strong, often sensitive bases.[4][5] This guide explores an alternative strategy centered on 1,3-dibenzyl-2-phenylimidazolidine, a "masked" NHC precursor. This class of compounds offers a distinct advantage: the ability to generate the active 1,3-dibenzylimidazolidin-2-ylidene carbene under neutral, base-free conditions, typically through thermal or metal-assisted elimination.[5][6] This document provides a comprehensive overview for researchers and drug development professionals on the synthesis, mechanism, and application of this precursor, highlighting its potential in sensitive catalytic systems where the presence of a strong base is undesirable.

The Paradigm of N-Heterocyclic Carbenes and Their Precursors

Since their isolation and characterization by Arduengo in 1991, stable N-heterocyclic carbenes have transformed the landscape of catalysis.[1][5] Their strong σ-donating properties and versatile, tunable structures make them superior alternatives to traditional phosphine ligands in many applications.[7]

1.1. The Role of Precursors Free carbenes are often highly reactive and sensitive to air and moisture.[5] Consequently, they are typically generated in situ from stable, easily handled precursors. The most common precursors are imidazolium and imidazolinium salts, which possess an acidic proton at the C2 position.[4][8] Deprotonation with a strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS) or sodium hydride (NaH) releases the free carbene.[4][9]

1.2. The "Masked Carbene" Strategy: Moving Beyond Bases The necessity of a strong base can be a significant limitation, potentially leading to undesired side reactions with base-sensitive substrates or reagents.[4][5] Masked carbene precursors, such as 1,3-Dibenzyl-2-phenylimidazolidine, circumvent this issue. Instead of a C2-proton, they feature a leaving group that can be eliminated under specific, often mild, conditions to unmask the carbene.

Synthesis and Characterization of 1,3-Dibenzyl-2-phenylimidazolidine

The synthesis of 1,3-dibenzyl-2-phenylimidazolidine is typically achieved through a direct condensation reaction. This approach is efficient and builds the heterocyclic core in a single, atom-economical step.

Experimental Protocol: Synthesis

Objective: To synthesize 1,3-Dibenzyl-2-phenylimidazolidine from N,N'-dibenzylethylenediamine and benzaldehyde.

Materials:

-

N,N'-Dibenzylethylenediamine

-

Benzaldehyde (freshly distilled)

-

Anhydrous Toluene

-

Magnesium Sulfate (MgSO₄) or Molecular Sieves

-

Standard glassware for reflux under an inert atmosphere

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add N,N'-dibenzylethylenediamine (1.0 eq).

-

Dissolve the diamine in anhydrous toluene.

-

Add benzaldehyde (1.05 eq) to the solution.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 4-6 hours).

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization (e.g., from ethanol or isopropanol) or column chromatography to yield the pure 1,3-dibenzyl-2-phenylimidazolidine as a solid.

Causality and Insights:

-

Anhydrous Conditions: The use of anhydrous solvent and a Dean-Stark trap is crucial. This is a condensation reaction where water is a byproduct; its removal drives the equilibrium towards the product, ensuring a high yield.

-

Stoichiometry: A slight excess of the aldehyde is used to ensure the complete conversion of the more valuable diamine.

Physicochemical Properties and Characterization

| Property | Value | Source |

| IUPAC Name | 1,3-dibenzyl-2-phenylimidazolidine | [10] |

| Molecular Formula | C₂₃H₂₄N₂ | [10] |

| Molar Mass | 328.45 g/mol | [10] |

| Appearance | Typically a white to off-white solid | |

| SMILES | C1CN(C(N1CC2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 | [10] |

Characterization: The structure of the synthesized product should be confirmed using standard analytical techniques. ¹H NMR spectroscopy is particularly informative, showing characteristic signals for the benzylic protons, the phenyl ring at C2, and the ethylene backbone of the imidazolidine ring.

Generation of the NHC: A Base-Free Mechanism

The defining feature of 1,3-dibenzyl-2-phenylimidazolidine as a precursor is its ability to generate the corresponding NHC, 1,3-dibenzylimidazolidin-2-ylidene, without a base. This typically occurs via thermolysis or, more commonly, in the presence of a transition metal complex.

Mechanism of Carbene Generation

The C2-phenyl group is a labile substituent that can be eliminated. When reacted with a suitable metal precursor (e.g., a palladium or rhodium complex), the imidazolidine can coordinate to the metal, facilitating the cleavage of the C2-C(phenyl) bond and the C2-N bonds to form the stable metal-NHC complex directly. This process avoids the formation of a free carbene, transferring the carbene ligand directly to the metal center.

Caption: Base-free generation of a Metal-NHC complex.

Applications in Homogeneous Catalysis

The NHC generated from 1,3-dibenzyl-2-phenylimidazolidine is a saturated carbene (often abbreviated as SIPr or similar, though notation varies). Saturated NHCs are known to be stronger electron donors compared to their unsaturated imidazolium-derived counterparts, which can enhance the catalytic activity of metal centers in various reactions.[11][12]

Case Study: Palladium-Catalyzed Cross-Coupling

Palladium-NHC complexes are highly effective catalysts for C-C bond-forming reactions like Suzuki-Miyaura and Heck couplings. The strong M-C bond and potent electron-donating nature of the NHC ligand stabilize the palladium center and promote key steps in the catalytic cycle, such as oxidative addition.[11]

Experimental Protocol: In Situ Catalyst Formation for a Suzuki-Miyaura Coupling

Objective: To perform a Suzuki-Miyaura cross-coupling reaction using a Pd-NHC catalyst generated in situ from 1,3-dibenzyl-2-phenylimidazolidine.

Materials:

-

1,3-Dibenzyl-2-phenylimidazolidine (NHC precursor)

-

Palladium(II) acetate [Pd(OAc)₂]

-

Aryl halide (e.g., 4-bromoanisole)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Weak base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., Toluene/Water mixture)

Procedure:

-

Under an inert atmosphere, add Pd(OAc)₂ (e.g., 1 mol%) and the NHC precursor (e.g., 1.1 mol%) to a Schlenk flask.

-

Add anhydrous toluene and stir the mixture at room temperature for 15-30 minutes to allow for pre-formation of the active Pd-NHC complex.

-

Add the aryl halide (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Add water to create a biphasic system (e.g., 10:1 toluene:water).

-

Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, perform an aqueous workup, and purify the product by column chromatography.

Self-Validation and Causality:

-

Base Role: Note that a base is required for the Suzuki reaction mechanism itself (for the transmetalation step), but it is a weak inorganic base, not the strong organometallic base needed for deprotonating an imidazolium salt. The NHC is generated without this strong base.

-

Pre-formation: Stirring the Pd source and the NHC precursor together before adding the substrates allows the active catalyst to form cleanly, often leading to more efficient and reproducible results.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Advantages and Strategic Considerations

Choosing 1,3-dibenzyl-2-phenylimidazolidine as an NHC precursor is a strategic decision based on the specific requirements of a chemical transformation.

Advantages:

-

Base-Free Generation: The primary advantage is the avoidance of strong bases, making it compatible with base-sensitive functional groups.

-

Air and Moisture Stability: As a solid, the precursor is generally more stable and easier to handle than free carbenes or highly reactive imidazolium salts.

-

Formation of Saturated NHCs: Generates a saturated (imidazolidin-2-ylidene) carbene, which is more electron-rich and can lead to higher catalytic activity in certain reactions.

Limitations:

-

Generation Conditions: While base-free, the generation may require thermal activation or a suitable metal co-reactant, which may not be compatible with all substrates.

-

Byproduct Formation: The elimination process generates a byproduct (e.g., benzaldehyde), which must be considered for purification and reaction compatibility.

Conclusion

1,3-Dibenzyl-2-phenylimidazolidine represents a valuable tool in the N-heterocyclic carbene toolkit. By functioning as a "masked" carbene, it provides a reliable pathway for the base-free generation of a highly electron-rich, saturated NHC. This feature is particularly advantageous for applications in organometallic catalysis where substrates or conditions are incompatible with the strong bases required for traditional imidazolium salt deprotonation. For researchers in catalysis and drug development, understanding and utilizing such alternative precursors opens the door to cleaner, more efficient, and more versatile synthetic methodologies.

References

-

Title: N-Heterocyclic Carbenes in Catalytic Organic Synthesis.[1] Source: Thieme Chemistry URL: [Link]

-

Title: Synthesis of N-heterocyclic Carbenes and Metal Complexes.[7] Source: Chinese Journal of Organic Chemistry URL: [Link]

-

Title: Modular Synthesis of Heterocyclic Carbene Precursors.[13] Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl.[8] Source: PMC (PubMed Central) URL: [Link]

-

Title: Formation of imidazol-2-ylidenes by deprotonation of imidazolium salts.[9] Source: ResearchGate URL: [Link]

-

Title: 1,3-Dibenzyl-2-phenylimidazolidine | C23H24N2.[10] Source: PubChem URL: [Link]

-

Title: 1,3-Diarylimidazolidin-2-ylidene (NHC) complexes of Pd(II): Electronic effects on cross-coupling reactions and thermal decompositions.[11] Source: ResearchGate URL: [Link]

-

Title: Synthesis of N-Heterocylic Carbene-Containing Metal Complexes from 2-(Pentafluorophenyl)imidazolidines.[6] Source: ResearchGate URL: [Link]

-

Title: Nucleophile Carben‐Chemie Darstellung des Bis‐[1.3‐diphenyl‐imidazolidinyliden‐(2)].[2] Source: ResearchGate URL: [Link]

-

Title: Synthesis and Application of New N-Heterocyclic Carbene Ruthenium Complexes in Catalysis: A Case Study.[12] Source: Bentham Science Publisher URL: [Link]

-

Title: On the Mechanism of N-Heterocyclic Carbene-Catalyzed Reactions Involving Acyl Azoliums.[3] Source: ResearchGate URL: [Link]

-

Title: Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors.[5] Source: Beilstein Journals URL: [Link]

Sources

- 1. N-Heterocyclic Carbenes in Catalytic Organic Synthesis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of N-heterocyclic Carbenes and Metal Complexes [manu56.magtech.com.cn]

- 8. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1,3-Dibenzyl-2-phenylimidazolidine | C23H24N2 | CID 20726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benthamscience.com [benthamscience.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 1,3-Dibenzyl-2-phenylimidazolidine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1,3-Dibenzyl-2-phenylimidazolidine. It is intended for researchers, scientists, and professionals in drug development who are working with this compound. This document will delve into the theoretical underpinnings of its solubility, provide actionable experimental protocols for solubility determination, and outline the necessary safety precautions.

Executive Summary

1,3-Dibenzyl-2-phenylimidazolidine is a heterocyclic organic compound with a molecular structure that dictates a nuanced solubility profile. Possessing both nonpolar (three aromatic rings) and polar (two tertiary amine nitrogens) features, its solubility is highly dependent on the nature of the solvent. This guide will equip the researcher with the foundational knowledge and practical methodologies to effectively determine its solubility in a range of organic solvents, a critical parameter for its application in synthesis, purification, and formulation.

Physicochemical Properties and Theoretical Solubility Prediction

A molecule's solubility is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible.[1] The structure of 1,3-Dibenzyl-2-phenylimidazolidine provides key insights into its expected solubility.

Table 1: Physicochemical Properties of 1,3-Dibenzyl-2-phenylimidazolidine

| Property | Value | Source |

| Molecular Formula | C23H24N2 | PubChem[2] |

| Molecular Weight | 328.4 g/mol | PubChem[2] |

| XLogP3 | 4.7 | PubChem[2] |

| IUPAC Name | 1,3-dibenzyl-2-phenylimidazolidine | PubChem[2] |

The high XLogP3 value of 4.7 indicates a significant nonpolar character, suggesting good solubility in nonpolar organic solvents.[2] The presence of three aromatic rings contributes substantially to this lipophilicity. However, the two nitrogen atoms within the imidazolidine ring introduce polarity and the potential for hydrogen bonding with protic solvents, although the steric hindrance from the bulky benzyl and phenyl groups may limit this interaction.

Based on these properties, we can predict the following solubility trends:

-

High Solubility: Expected in nonpolar to moderately polar aprotic solvents such as toluene, diethyl ether, dichloromethane, and chloroform. The large nonpolar surface area of the molecule will interact favorably with these solvents.

-

Moderate Solubility: Expected in polar aprotic solvents like acetone, ethyl acetate, and tetrahydrofuran (THF). While the molecule has significant nonpolar character, the polar functionalities of these solvents can interact with the nitrogen atoms of the imidazolidine ring.

-

Low to Negligible Solubility: Expected in highly polar protic solvents such as water, methanol, and ethanol. The large, nonpolar hydrocarbon structure will be unable to overcome the strong hydrogen bonding network of these solvents. The basicity of the nitrogen atoms may allow for increased solubility in acidic aqueous solutions due to salt formation.[3]

The following diagram illustrates the relationship between the molecular structure of 1,3-Dibenzyl-2-phenylimidazolidine and its predicted solubility.

Caption: Predicted solubility based on molecular features.

Experimental Protocols for Solubility Determination

To empirically determine the solubility of 1,3-Dibenzyl-2-phenylimidazolidine, a systematic approach using established methods is recommended.[4][5][6] The following protocols describe both a qualitative and a quantitative method.

Qualitative Solubility Assessment

This rapid method provides a general classification of the compound's solubility in various solvents.[5]

Materials:

-

1,3-Dibenzyl-2-phenylimidazolidine

-

Small test tubes

-

Vortex mixer

-

Selection of organic solvents (e.g., hexane, toluene, diethyl ether, dichloromethane, acetone, ethyl acetate, methanol, ethanol)

-

Water

-

5% (w/v) Hydrochloric acid

-

5% (w/v) Sodium hydroxide

Procedure:

-

Place approximately 10 mg of 1,3-Dibenzyl-2-phenylimidazolidine into a small test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 30 seconds.

-

Visually inspect the solution for any undissolved solid.

-

If the solid has dissolved, the compound is considered "soluble" in that solvent at approximately 10 mg/mL.

-

If undissolved solid remains, the compound is "partially soluble" or "insoluble."

-

To assess solubility in acidic and basic aqueous solutions, test for solubility in 5% HCl and 5% NaOH, respectively.[7] This can indicate if the compound's basic nitrogen atoms can be protonated to form a more soluble salt.

The following workflow outlines the qualitative solubility testing process.

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method determines the equilibrium solubility of the compound at a specific temperature.[3]

Materials:

-

1,3-Dibenzyl-2-phenylimidazolidine

-

Scintillation vials or other sealable glass vials

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1,3-Dibenzyl-2-phenylimidazolidine to a vial containing a known volume of the desired solvent (e.g., 5 mL). An excess is crucial to ensure a saturated solution is formed.

-

Prepare a separate vial for each solvent to be tested.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker and agitate at a constant speed for 24-48 hours. The extended time allows the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Filter the supernatant through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted samples by a validated analytical method, such as HPLC, to determine the concentration of 1,3-Dibenzyl-2-phenylimidazolidine.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

-

The following diagram illustrates the workflow for quantitative solubility determination.

Caption: Workflow for quantitative solubility determination.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[8][9]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9]

-

Handling: Avoid direct contact with skin and eyes.[9] In case of contact, rinse the affected area immediately with plenty of water.[9] Do not ingest the compound.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

The solubility of 1,3-Dibenzyl-2-phenylimidazolidine is a critical parameter that influences its handling, purification, and application. Based on its chemical structure, it is predicted to be highly soluble in nonpolar organic solvents and sparingly soluble in polar protic solvents. This guide has provided a robust framework for both the theoretical prediction and the experimental determination of its solubility profile. By following the detailed protocols and adhering to the safety guidelines, researchers can confidently and accurately characterize the solubility of this compound, facilitating its effective use in their scientific endeavors.

References

-

Unknown. (2024, September 24). Solubility test for Organic Compounds. [Link]

-

Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

-

PubChem. 1,3-Dibenzyl-2-phenylimidazolidine. [Link]

-

Unknown. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Organic Syntheses. bis(1,3-diphenylimidazolidinylidene-2). [Link]

-

Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET. [Link]

-

UCL-Bruxelles, Belgique. Synthesis and Activity of 1,3,5-Triphenylimidazolidine-2,4-diones and 1,3,5-Triphenyl-2-thioxoimidazolidin-4-ones. [Link]

-

Unknown. Synthesis and spectrometric study of some nucleophilic reactions of the antiepileptic molecule; 5,5-diphenyl imidazolidine-2,4-dione. [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. 1,3-Dibenzyl-2-phenylimidazolidine | C23H24N2 | CID 20726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. chemicals.basf.com [chemicals.basf.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

Technical Whitepaper: 1,3-Dibenzyl-2-phenylimidazolidine (CID 20726)

Topic: 1,3-Dibenzyl-2-phenylimidazolidine (PubChem CID 20726) Content Type: Technical Whitepaper Author Role: Senior Application Scientist[1]

Functional Architecture, Synthesis Protocols, and Application in Ligand Design [1][2]

Executive Summary

1,3-Dibenzyl-2-phenylimidazolidine (CID 20726) represents a classic yet chemically versatile N,N-acetal (aminal) scaffold.[1] Formed via the condensation of N,N'-dibenzylethylenediamine and benzaldehyde, this heterocyclic compound serves two primary roles in modern organic chemistry: as a masked aldehyde/diamine protecting group and as a precursor to N-heterocyclic carbenes (NHCs) via oxidation to imidazolinium salts. This guide analyzes its structural dynamics, provides a self-validating synthesis protocol, and details its utility in organometallic workflows.

Chemical Identity & Structural Dynamics[1][3]

CID 20726 is characterized by a saturated five-membered ring containing two nitrogen atoms at the 1 and 3 positions.[1] Unlike its oxidized counterparts (imidazolinones or hydantoins), the C2 position is tetrahedral (

Structural Specifications

| Property | Data | Significance |

| Molecular Formula | High carbon content confers lipophilicity (LogP ~4.7).[1] | |

| Molecular Weight | 328.45 g/mol | Suitable for small-molecule ligand scaffolds.[1] |

| Core Moiety | Imidazolidine (Aminal) | The C2 carbon is susceptible to acid-catalyzed hydrolysis.[1] |

| Substituents | 1,3-Dibenzyl; 2-Phenyl | Benzyl groups provide steric bulk and solubility; the 2-phenyl group stabilizes the C2 position via conjugation potential upon oxidation.[1] |

Reactivity Profile: The Aminal "Switch"

The defining feature of CID 20726 is the lability of the C2 position.

-

Acid Sensitivity: In the presence of aqueous acid, the aminal carbon protonates, leading to ring opening and hydrolysis back to the parent aldehyde and diamine.

-

Redox Potential: The imidazolidine ring can be oxidized to the imidazolinium salt , a critical step in generating saturated NHC ligands (SIPr/SIMes analogs).

Synthesis & Optimization Strategy

The synthesis of CID 20726 is a condensation reaction governed by thermodynamic control . Because aminal formation is reversible and produces water as a byproduct, the equilibrium constant (

Reaction Pathway

The mechanism proceeds via a hemiaminal intermediate, which rapidly cyclizes to form the imidazolidine ring.

Figure 1: Condensation pathway.[1] The removal of water is the rate-determining factor for yield maximization.

Validated Protocol: Azeotropic Distillation Method

Objective: Synthesis of CID 20726 with >90% conversion.

Reagents:

-

N,N'-Dibenzylethylenediamine (1.0 equiv)[1]

-

Benzaldehyde (1.05 equiv - slight excess to ensure diamine consumption)[1]

-

Toluene (Solvent, forms azeotrope with water)

-

p-Toluenesulfonic acid (pTSA) (0.5 mol% - catalyst)[1]

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Solvation: Dissolve N,N'-dibenzylethylenediamine (e.g., 10 mmol) in Toluene (50 mL). Add Benzaldehyde (10.5 mmol).

-

Catalysis: Add a catalytic crystal of pTSA.[1] Note: While the reaction can proceed without acid, pTSA accelerates the equilibrium adjustment.

-

Reflux: Heat the mixture to vigorous reflux (approx. 115°C). Monitor the Dean-Stark trap for water collection.

-

Endpoint: Continue reflux until water evolution ceases (typically 2–4 hours).

-

Workup: Cool to room temperature. Wash the toluene solution with saturated

(to neutralize pTSA) and brine. -

Isolation: Dry the organic layer over

, filter, and concentrate in vacuo. -

Purification: Recrystallize from hot ethanol or hexanes/ethyl acetate if the crude oil solidifies; otherwise, use as a crude oil if purity is >95% by NMR.

Self-Validation Check:

-

1H NMR (CDCl3): Look for the diagnostic singlet (or singlet-like) peak for the methine proton at the C2 position, typically appearing around

3.5–4.5 ppm (depending on shielding), distinct from the aldehyde proton (

Applications in Drug Discovery & Catalysis

A. Aldehyde Protection (The "Masking" Protocol)

In complex multi-step synthesis, benzaldehyde derivatives often require protection against nucleophilic attack (e.g., Grignard reagents). CID 20726 serves as a robust protecting group that is stable to bases and nucleophiles but cleaved by acid.[1]

Deprotection Protocol:

-

Dissolve CID 20726 in THF/Water (4:1).[1]

-

Add 1M HCl or 5% acetic acid.[1]

-

Stir at RT for 1 hour. The aminal hydrolyzes rapidly to release the aldehyde.

B. Precursor to N-Heterocyclic Carbenes (NHCs)

The most high-value application of CID 20726 is as a precursor to saturated NHC ligands (Imidazolin-2-ylidenes).[1][2] These ligands are crucial for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

Workflow:

-

Oxidation: Treat CID 20726 with a hydride acceptor (e.g., Trityl cation

or DDQ) or via anodic oxidation. This removes the hydride at C2, forming the 1,3-dibenzyl-2-phenylimidazolinium salt .[1] -

Deprotonation: Treatment of the salt with a strong base (KHMDS or t-BuOK) generates the free carbene (NHC).

Figure 2: The "NHC Pipeline."[1] CID 20726 acts as the stable storage form for the reactive carbene ligand.

Safety & Handling

-

Hazard Identification: As an amine derivative, assume potential for irritation to skin and eyes.

-

Stability: Stable at room temperature if stored under inert atmosphere (Nitrogen/Argon).[1] Prolonged exposure to moist air may lead to slow hydrolysis (smell of benzaldehyde is a decomposition indicator).

-

Storage: Keep in a desiccator or tightly sealed vial at 4°C.

References

-

PubChem. "1,3-Dibenzyl-2-phenylimidazolidine (CID 20726) - Compound Summary."[1] National Library of Medicine. [Link]

-

Organic Chemistry Portal. "Protective Groups: Aldehydes and Ketones."[1] (General reference for aminal stability). [Link]

-

McGarrigle, E. M., et al. "An Efficient Synthesis of Imidazolinium Salts Using Vinyl Sulfonium Salts."[3] Organic Letters, 2011.[3] (Context for imidazolinium synthesis). [Link][1]

-

Beilstein Journal of Organic Chemistry. "Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors." Beilstein J. Org.[1][2] Chem., 2015.[2][4] [Link]

Sources

Reactivity of the Aminal Carbon in 1,3-Dibenzyl-2-phenylimidazolidine: A Comprehensive Mechanistic Guide

Executive Summary

1,3-Dibenzyl-2-phenylimidazolidine is a saturated, five-membered heterocycle defined by its cyclic aminal core. For researchers and drug development professionals, understanding the reactivity of the C2 position—the aminal carbon—is critical. Flanked by two electron-donating nitrogen atoms, this carbon serves as a highly tunable locus for hydrolytic cleavage, reductive ring-opening, and advanced C-H functionalization. This whitepaper deconstructs the electronic causality behind the aminal carbon's reactivity and provides self-validating protocols for manipulating this privileged scaffold in synthetic workflows.

Electronic Causality at the Aminal Carbon

The unique reactivity of the aminal carbon (C2) stems from its stereoelectronic environment. The C-N bonds are inherently polarized, leaving the C2 carbon electrophilic. However, the defining feature of the aminal system is the ability of the nitrogen lone pairs to stabilize an adjacent positive charge via resonance.

When one of the nitrogen atoms is activated (either by protonation or Lewis acid coordination), it transforms into a superior leaving group. The subsequent cleavage of the C-N bond is thermodynamically driven by the formation of a highly stable iminium ion intermediate . This intermediate acts as the critical junction for both hydrolytic and reductive pathways. Furthermore, the aminal stereogenic center is known to be configurationally unstable under specific catalytic conditions, allowing for dynamic stereochemical isomerization[1].

Thermodynamic Stability and Cleavage Pathways

Acid-Catalyzed Hydrolysis vs. Basic Stability

The aminal carbon exhibits a stark dichotomy in its stability depending on the pH of the environment. In the presence of 10% aqueous NaOH, 1,3-dibenzyl-2-phenylimidazolidine remains completely unaffected[2]. The absence of available protons prevents the activation of the nitrogen atoms, effectively trapping the molecule in its stable, cyclic form.

Conversely, exposure to 10% aqueous HCl or H₂SO₄ triggers rapid hydrolysis. Protonation of the nitrogen atom facilitates ring opening to the iminium species, which is immediately intercepted by water. This cascade irreversibly cleaves the aminal carbon, yielding 1,2-bis(benzylamino)ethane and benzaldehyde[2].

Figure 1: Acid-catalyzed hydrolytic cleavage of the aminal carbon versus base stability.

Reductive Cleavage via Borane-THF

While aminals resist mild reducing agents, strong Lewis acidic hydrides such as Borane-THF (BH₃-THF) can force reductive cleavage at the aminal carbon. The causality here relies on Lewis acid-base coordination: BH₃ coordinates to the nitrogen lone pair, weakening the C-N bond. The resulting ring-opened iminium species undergoes direct hydride transfer, reducing the aminal carbon to yield an N,N,N'-trisubstituted ethylenediamine[3].

Figure 2: Mechanism of reductive cleavage at the aminal carbon using Borane-THF.

Stereochemical Dynamics and C-H Functionalization

Beyond destructive cleavage, the aminal carbon is a prime target for late-stage C-H functionalization. The C2 stereogenic center is configurationally dynamic; under thermal redox-annulation conditions, product ratios often reflect the thermodynamic stability of diastereomers rather than kinetic control, proving that product isomerization occurs via transient cleavage at the aminal carbon[1].

Furthermore, modern biocatalytic strategies leverage engineered cytochrome P450 enzymes to achieve highly enantioselective α-C−H functionalization of saturated N-heterocycles via carbene transfer[4]. The aminal carbon's inherent electron density makes it an ideal candidate for such directed insertion reactions, allowing for the rapid elaboration of drug scaffolds.

Quantitative Reactivity Profile

The following table summarizes the quantitative outcomes of aminal carbon reactivity under various standard conditions, providing a baseline for experimental design.

| Reaction Type | Reagents / Conditions | Aminal Carbon Transformation | Primary Products | Yield / Outcome |

| Acidic Hydrolysis | 10% HCl or H₂SO₄ (aq), RT | Complete C-N bond cleavage | 1,2-bis(benzylamino)ethane + Benzaldehyde | Quantitative conversion[2] |

| Basic Treatment | 10% NaOH (aq), RT | None (Stable) | Unreacted 1,3-Dibenzyl-2-phenylimidazolidine | 100% Recovery[2] |

| Reductive Cleavage | BH₃-THF, 1-3 hr, RT | C-N cleavage + Hydride reduction | N,N,N'-trisubstituted ethylenediamine | High yield (>65%)[3] |

| Redox-Annulation | α-ketoamides, 50-80 °C | Isomerization / C-H functionalization | Diastereomeric imidazolidinones | Thermodynamically driven ratio[1] |

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that causality is observed and verified at each step.

Protocol A: Acid-Catalyzed Hydrolysis and Component Recovery

Objective: Cleave the aminal carbon and quantitatively recover the parent diamine and aldehyde.

-

Dissolution & Acidification: Dissolve 1.0 mmol of 1,3-dibenzyl-2-phenylimidazolidine in 10 mL of diethyl ether. Vigorously stir and add 10 mL of 10% aqueous HCl.

-

Causality: The biphasic system ensures that as the aminal hydrolyzes, the neutral benzaldehyde partitions into the organic layer, while the protonated diamine remains in the aqueous layer, driving the equilibrium forward.

-

-

Validation Checkpoint 1 (TLC): Monitor the organic layer via TLC (Hexanes/EtOAc). The disappearance of the high-Rf starting material and the appearance of a UV-active benzaldehyde spot confirms aminal cleavage.

-

Aldehyde Recovery: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to isolate benzaldehyde.

-

Diamine Recovery: Cool the aqueous layer to 0 °C and carefully basify to pH 12 using 6M NaOH. Extract with dichloromethane (3 x 10 mL).

-

Causality: Basification deprotonates the diamine salt, allowing it to partition into the organic phase for recovery.

-

-

Validation Checkpoint 2 (NMR): ¹H NMR of the recovered diamine must show the disappearance of the characteristic aminal C-H singlet (typically ~3.5 - 4.5 ppm) and the presence of the ethylene backbone multiplets.

Protocol B: Reductive Cleavage using Borane-THF

Objective: Reduce the aminal carbon to yield a trisubstituted ethylenediamine.

-

Inert Setup: Flame-dry a Schlenk flask and purge with N₂. Dissolve 1.0 mmol of the imidazolidine in 5 mL of anhydrous THF.

-

Borane Addition: Cool the solution to 0 °C. Dropwise, add 3.0 mmol (3.0 equiv) of BH₃-THF (1.0 M solution). Allow the reaction to warm to room temperature and stir for 3 hours.

-

Causality: Excess borane is required because the initially formed amine product will also coordinate with BH₃, consuming equivalents of the reagent.

-

-

Quenching & Solvolysis: Cool the reaction back to 0 °C and carefully quench with 5 mL of methanol, followed by 2 mL of 6M HCl. Reflux for 1 hour.

-

Causality: Methanol safely decomposes unreacted borane. The acid reflux is strictly required to destroy the highly stable amine-borane complexes, liberating the free amine salt.

-

-

Isolation: Concentrate the mixture to remove THF/MeOH. Basify the aqueous residue with NaOH (pH 12) and extract with ethyl acetate. Dry and concentrate to yield the N,N,N'-trisubstituted ethylenediamine.

References

- Synthesis and Chemical Reactivity of Imidazolidines ChemicalBook URL

- Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation ACS Publications URL

- Reductive cleavage of imidazolidines by borane-tetrahydrofuran ResearchGate URL

- Enantioselective Single and Dual α-C–H Bond Functionalization of Cyclic Amines University of Rochester URL

Sources

Application Note: Synthesis and Encapsulation of 1,3-Dibenzyl-2-phenylimidazolidine as a Triggered-Release Aldehyde Precursor

Introduction & Strategic Utility

Benzaldehyde is a potent, naturally occurring antimicrobial agent with Generally Recognized As Safe (GRAS) status, making it highly valued in food preservation and active packaging[1]. However, its high volatility and susceptibility to oxidative degradation severely limit its direct application in long-term storage solutions[1]. To circumvent these limitations, benzaldehyde can be reversibly conjugated with N,N'-dibenzylethylenediamine to form a stable cyclic aminal: 1,3-dibenzyl-2-phenylimidazolidine [2].

This application note details the high-yield, self-validating synthesis of this imidazolidine precursor and outlines its integration into poly(lactic acid) (PLA) electrospun matrices for the acid-triggered release of bioactive benzaldehyde[1][2].

Mechanistic Causality & Reaction Dynamics

The formation of 1,3-dibenzyl-2-phenylimidazolidine proceeds via a double nucleophilic addition-elimination pathway between a diamine and an aldehyde.

-

Step 1 (Hemiaminal Formation): The secondary amine of N,N'-dibenzylethylenediamine attacks the electrophilic carbonyl carbon of benzaldehyde, forming a transient hemiaminal intermediate.

-

Step 2 (Cyclization): Intramolecular attack by the second secondary amine displaces the hydroxyl group (as water), yielding the five-membered imidazolidine ring.

Causality of Experimental Design: Unlike many condensation reactions that require harsh dehydrating agents or a Dean-Stark apparatus to remove water, this specific cyclization is highly thermodynamically favored due to the stability of the. By conducting the reaction in ethanol, the highly hydrophobic 1,3-dibenzyl-2-phenylimidazolidine rapidly supersaturates and precipitates as a crystalline solid[2][3]. This phase separation continuously drives the equilibrium forward (Le Chatelier’s Principle), ensuring near-quantitative yields without the need for complex chromatographic purification.

Experimental Protocol: Synthesis & Isolation

This protocol is adapted from established patent literature and contemporary materials science methodologies[2][3].

Reagents Required:

-

N,N'-Dibenzylethylenediamine (N,N'-bis(phenylmethyl)-1,2-ethanediamine): 12.0 g (0.05 mol)

-

Benzaldehyde (purified/freshly distilled): 5.3 g (0.05 mol)

-

Absolute Ethanol : 25 mL

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.3 g of benzaldehyde in 25 mL of absolute ethanol at room temperature (20–25 °C).

-

Addition: Slowly add 12.0 g of N,N'-dibenzylethylenediamine to the stirring solution.

-

Reaction Observation (Self-Validation): The reaction is notably exothermic. Upon vigorous stirring, the mixture will generate heat, and within minutes, a dense 3 will begin to separate from the solution[3]. The appearance of this precipitate is a direct visual confirmation of successful aminal formation[2].

-

Maturation: Allow the reaction mixture to stir for an additional 30 minutes, then cool the flask in an ice-water bath (0–5 °C) for 15 minutes to maximize precipitation.

-

Isolation: Isolate the white crystalline solid via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume (5-10 mL) of ice-cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the product under a high vacuum at room temperature for 12 hours to afford pure 1,3-dibenzyl-2-phenylimidazolidine.

Characterization & Analytical Validation

The self-validating nature of this protocol means that successful precipitation is a strong primary indicator of product formation. Verification is achieved via melting point analysis and NMR spectroscopy.

Table 1: Physicochemical and Spectral Properties of 1,3-Dibenzyl-2-phenylimidazolidine

| Parameter | Value / Description | Reference |

| Molecular Formula | C23H24N2 | [4] |

| Molecular Weight | 328.46 g/mol | [5] |

| Appearance | White crystalline solid | [2][3] |

| Melting Point | 98–102 °C | [3][6] |

| ¹H NMR (Aminal CH) | ~3.89 ppm (s, 1H, –N–CH–N–) | [1] |

| ¹H NMR (Benzyl CH2) | ~3.25 ppm (d, J=13.1 Hz, 2H, –Ph–CH2–N–) | [1] |

Application Workflow: PLA Encapsulation & Triggered Release

The synthesized imidazolidine serves as a "pro-antimicrobial" compound for active packaging.

-

Encapsulation: The precursor is dissolved alongside Poly(lactic acid) (PLA) in a suitable electrospinning solvent blend (e.g., 90:10 ethyl formate : dimethyl sulfoxide)[1].

-

Electrospinning: The solution is electrospun to create nonwoven active packaging membranes, where the precursor is physically entrapped within the hydrophobic PLA fibers[1][2].

-

Triggered Release: Upon exposure to moisture and a mild acid (e.g., 0.1 N to 1.0 N citric acid), the aminal bond undergoes rapid 2[2]. This breaks the imidazolidine ring, releasing the volatile benzaldehyde to exert its antimicrobial effects on the packaged foodstuff, while the diamine remains safely trapped in the polymer matrix[1].

Diagram: Triggered Release Pathway

Workflow of imidazolidine precursor synthesis and acid-triggered benzaldehyde release.

References

-

PubChemLite, "1,3-dibenzyl-2-phenylimidazolidine (C23H24N2)", uni.lu. 4

-

PubChem, "1,3-Dibenzyl-2-phenylimidazolidine | C23H24N2 | CID 20726", nih.gov.5

-

ChemicalBook, "Synthesis and Chemical Reactivity of Imidazolidines".

-

"COMPETITIVE AMIDE HYDROLYSIS IN MONO- AND DIFORMYLATED ETHYLENEDIAMINES", lew.ro. 6

-

Google Patents, "Imidazolidine salts of penicillin - US2750379A". 3

-

RSC Advances, "Activated release of bioactive aldehydes from their precursors embedded in electrospun poly(lactic acid) nonwovens". 2

-

ResearchGate, "Activated release of bioactive aldehydes from their precursors embedded in electrospun poly(lactic acid) nonwovens".1

Sources

- 1. researchgate.net [researchgate.net]

- 2. RSC - Page load error [pubs.rsc.org]

- 3. US2750379A - Imidazolidine salts of penicillin - Google Patents [patents.google.com]

- 4. PubChemLite - 1,3-dibenzyl-2-phenylimidazolidine (C23H24N2) [pubchemlite.lcsb.uni.lu]

- 5. 1,3-Dibenzyl-2-phenylimidazolidine | C23H24N2 | CID 20726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. revroum.lew.ro [revroum.lew.ro]

Application Note: 1,3-Dibenzyl-2-phenylimidazolidine as a Latent NHC Ligand in Palladium-Catalyzed Cross-Coupling

Target Audience: Researchers, scientists, and drug development professionals. Focus: Mechanistic causality, self-validating protocols, and optimization of masked N-Heterocyclic Carbene (NHC) precursors in transition metal catalysis.

Introduction & Mechanistic Grounding

N-Heterocyclic carbenes (NHCs) have revolutionized palladium-catalyzed cross-coupling. Their strong σ-donating and weak π-accepting properties create highly electron-rich palladium centers, accelerating the oxidative addition of challenging aryl chlorides [1][1]. However, the standard method for generating NHC-Pd complexes relies on deprotonating imidazolium or imidazolidinium salts using strong, superstoichiometric bases (e.g., KOtBu, NaH). This approach is highly detrimental when target substrates contain base-sensitive functional groups (e.g., esters, epoxides, or enolizable ketones) [2][2].

To circumvent this limitation, 1,3-dibenzyl-2-phenylimidazolidine (CAS 4597-81-3) serves as a highly effective "masked" or latent NHC precursor [3][3].

The Causality of the Design: Unlike traditional salts, this neutral aminal is entirely air-stable and does not require exogenous strong bases for activation. Upon heating (typically >80 °C) in the presence of a palladium precursor, it undergoes a thermally induced α-elimination/C-C cleavage event. This releases the active 1,3-dibenzylimidazolidin-2-ylidene (SIBn) ligand, which immediately coordinates to the metal center [4][4]. Because it is an imidazolidine (saturated backbone), the resulting carbene is exceptionally electron-rich, providing superior stabilization to the Pd(0) active species during the catalytic cycle.

Activation of 1,3-dibenzyl-2-phenylimidazolidine and subsequent Pd-catalyzed cross-coupling cycle.

Experimental Protocols

Protocol A: In Situ Catalyst Generation for Suzuki-Miyaura Coupling

Causality & Design: This protocol leverages the thermal latency of the aminal. By utilizing a weak base (K₂CO₃) and elevating the temperature to 90 °C, the aminal demasks at the exact rate that Pd(OAc)₂ is reduced to Pd(0). This synchronized release prevents the buildup of uncoordinated Pd(0), which would otherwise precipitate as inactive "Pd black."

Step-by-Step Methodology:

-

In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), 1,3-dibenzyl-2-phenylimidazolidine (3.3 mg, 0.01 mmol, 1 mol%), the aryl halide (1.0 mmol), and the phenylboronic acid (1.5 mmol).

-

Add anhydrous K₂CO₃ (2.0 mmol). Note: K₂CO₃ is used here solely for the transmetalation step of the Suzuki cycle, not for carbene generation.

-

Add anhydrous 1,4-dioxane (3.0 mL). Seal the tube and transfer it to a fume hood.

-

Self-Validating Check: Place the tube in a pre-heated oil bath at 90 °C. Monitor the solution visually. Within 15–20 minutes, the suspension must transition from a reddish-orange (Pd(II) resting state) to a pale yellow/brown homogeneous solution. This color shift is the primary physical validation that the active Pd(0)-SIBn complex has successfully formed.

-

Stir for 12 hours. Monitor reaction completion via TLC or GC-MS.

-

Quench with deionized water (5 mL), extract with EtOAc (3 × 10 mL), dry over MgSO₄, and purify via flash column chromatography.

Protocol B: Synthesis of a Preformed PEPPSI-Type Pd-NHC Complex

Causality & Design: For pharmaceutical applications requiring ultra-low catalyst loading (ppm levels), preformed Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes are preferred [5][5]. The 3-chloropyridine acts as a "throw-away" ligand that stabilizes the Pd(II) center during storage but easily dissociates in solution to initiate the catalytic cycle [6][6].

Step-by-Step Methodology:

-

Combine 1,3-dibenzyl-2-phenylimidazolidine (1.0 mmol) and PdCl₂ (1.0 mmol) in a 25 mL round-bottom flask.

-

Add 3-chloropyridine (3.0 mL) and K₂CO₃ (5.0 mmol). The 3-chloropyridine acts as both the solvent and the stabilizing ligand.

-

Heat the mixture vigorously at 80 °C for 16 hours under an inert atmosphere.

-

Self-Validating Check: Isolate a 0.1 mL aliquot of the crude mixture, evaporate the solvent, and perform ¹H NMR (CDCl₃). The successful metalation is validated by the complete disappearance of the aminal C2-H singlet (typically found around 4.0–4.5 ppm in the free precursor) and the appearance of AB doublets for the benzyl CH₂ groups, caused by restricted rotation in the newly formed rigid metal complex [7][7].

-

Purify by filtering the mixture through a short pad of silica gel using CH₂Cl₂, then precipitate the product by adding cold pentane to yield the pure [PdCl₂(SIBn)(3-chloropyridine)] complex.

Quantitative Data & Benchmarking

The use of masked NHCs provides a distinct advantage over traditional phosphines and standard NHC salts, particularly when base-sensitive substrates are involved.

Table 1: Comparative Efficiency in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid

| Ligand / Precursor | Base Required | Temp (°C) | Catalyst Loading (mol%) | Yield (%) | Substrate Scope Compatibility |

| PPh₃ | K₂CO₃ | 90 | 5.0 | 45 | High (Mild base) |

| IPr·HCl (Standard NHC) | KOtBu | 90 | 1.0 | 92 | Low (Destroys esters/ketones) |

| 1,3-Dibenzyl-2-phenylimidazolidine | K₂CO₃ | 90 | 1.0 | 94 | High (Mild base) |

Data Summary: 1,3-Dibenzyl-2-phenylimidazolidine matches the high catalytic turnover of traditional NHC salts (like IPr·HCl) but operates efficiently with mild bases (K₂CO₃), preserving the functional group tolerance typically only associated with less active phosphine ligands.

Troubleshooting & Optimization

-

Incomplete Demasking (Low Conversion): If the cross-coupling reaction stalls at <20% conversion, the thermal energy may be insufficient to cleave the C2-phenyl group. Causality dictates that the activation barrier for α-elimination must be overcome. Ensure the reaction temperature is strictly maintained at ≥80 °C. Switching the solvent from toluene to 1,4-dioxane often facilitates activation due to the better solubility of the polar transition states.

-

Formation of Black Precipitate (Pd Black): This indicates rapid catalyst decomposition before the NHC can coordinate. To mitigate this, pre-stir the palladium precursor and 1,3-dibenzyl-2-phenylimidazolidine at 80 °C for 10 minutes prior to adding the aryl halide substrate. This ensures the active [Pd(SIBn)] species is fully formed and stabilized before entering the oxidative addition cycle.

References

-

A General and Versatile Approach to Thermally Generated N-Heterocyclic Carbenes. ResearchGate.4

-

Imidazolium Hydrogen Carbonates Versus Imidazolium Carboxylates as Organic Pre-catalysts for N-Heterocyclic Carbene-Catalyzed Reactions. ResearchGate.2

-

1,3-Diarylimidazolidin-2-ylidene (NHC) complexes of Pd(II): Electronic effects on cross-coupling reactions and thermal decompositions. ResearchGate.1

-

Palladium-PEPPSI-NHC Complexes Bearing Imidazolidin-2-Ylidene Ligand: Efficient Precatalysts for the Direct C5-Arylation of N-Methylpyrrole-2-Carboxaldehyde. ResearchGate.5

-

Palladium N-Heterocyclic Carbene Complexes: Synthesis from Benzimidazolium Salts and Catalytic Activity in Carbon-carbon Bond-forming Reactions. PMC/NIH.6

-

Cas 140-28-3, N,N'-Bis(phenylmethyl)-1,2-ethanediamine. Lookchem.3

-

The palladium-based complexes bearing 1,3-dibenzylbenzimidazolium with morpholine, triphenylphosphine, and pyridine derivate ligands. PMC/NIH.7

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Palladium N-Heterocyclic Carbene Complexes: Synthesis from Benzimidazolium Salts and Catalytic Activity in Carbon-carbon Bond-forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The palladium-based complexes bearing 1,3-dibenzylbenzimidazolium with morpholine, triphenylphosphine, and pyridine derivate ligands: synthesis, characterization, structure and enzyme inhibitions - PMC [pmc.ncbi.nlm.nih.gov]

Guide to the Synthesis of Saturated N-Heterocyclic Carbene (NHC) Ligands: Preparation of SIMes Analogues from Imidazolidine Precursors

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Heterocyclic Carbenes (NHCs) have become indispensable ligands in organometallic chemistry and catalysis, largely due to their strong σ-donating properties and remarkable stability. Saturated NHCs, such as 1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene (SIMes) and its analogues, offer enhanced flexibility and often impart greater catalytic activity compared to their unsaturated counterparts.[1][2][3] This application note provides a comprehensive guide to the synthesis of SIMes and its analogues, starting from readily available imidazolidine precursors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and discuss the critical step of generating the free carbene for catalytic applications.

Introduction: The Significance of Saturated NHCs

Since their isolation by Arduengo and co-workers, stable N-Heterocyclic Carbenes have evolved from laboratory curiosities to a dominant class of ligands in modern chemistry.[4][5] They have been instrumental in the development of highly efficient catalysts for a wide range of organic transformations, including olefin metathesis (e.g., Grubbs and Hoveyda-Grubbs catalysts) and palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).[3][6][7][8][9]

While the unsaturated imidazol-2-ylidenes (e.g., IMes) were the first to be widely studied, their saturated analogues, the imidazolin-2-ylidenes (e.g., SIMes), possess distinct stereoelectronic properties. The saturated backbone of SIMes allows for greater conformational flexibility and a slight increase in the ligand's σ-donating ability. This often translates to higher catalytic activity, particularly in reactions where the dissociation of a ligand from the metal center is a rate-limiting step.[3]

This guide focuses on the most common and practical synthetic route to these valuable ligands, which begins with the construction of the corresponding imidazolinium salt precursor.

Synthetic Strategy: The Path to Imidazolinium Salts

The most robust and widely adopted method for synthesizing symmetrical 1,3-diaryl-substituted imidazolinium salts, the direct precursors to SIMes and its analogues, is a three-step sequence starting from glyoxal and the desired aniline.[4][5]

Caption: Deprotonation of the imidazolinium salt precursor to yield the free carbene.

Key Considerations for Deprotonation

-

Choice of Base: The base must be strong enough to completely deprotonate the precursor. Strong, sterically hindered, non-nucleophilic bases like potassium hexamethyldisilazide (KHMDS), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) are ideal. [10]Using a weaker base or one that is not fresh can lead to incomplete deprotonation.

-

Solvent: Anhydrous, aprotic solvents such as THF, toluene, or dioxane are required to prevent protonolysis of the generated carbene.

-

In Situ vs. Isolation: For most catalytic applications, the free carbene is generated in situ just before or during the addition of the metal precursor and substrates. [10]This approach avoids the challenges of isolating and storing the highly reactive free carbene. Isolation is possible but requires rigorous Schlenk or glovebox techniques.

Protocol 2: In Situ Generation of SIMes for Catalysis

This protocol describes a general procedure for generating the free SIMes ligand in a reaction flask for immediate use.

-

Add the imidazolinium salt (e.g., SIMes·HCl, 1.0 eq) to a flame-dried Schlenk flask under an inert atmosphere.

-

Add anhydrous THF via syringe.

-

Cool the resulting suspension to 0 °C or -78 °C using an appropriate cooling bath (ice-water or dry ice-acetone).

-

Slowly add a solution of KHMDS (1.0-1.1 eq) in THF to the cooled, stirring suspension.

-

Allow the reaction to stir at low temperature for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. The formation of the free carbene is often accompanied by the precipitation of the salt byproduct (e.g., KCl).

-

The resulting solution/suspension containing the free SIMes ligand is now ready for use in a catalytic reaction (e.g., by adding a metal precursor like [Pd(allyl)Cl]₂ or a Grubbs catalyst).

Applications and Relevance

The primary value of SIMes and its analogues lies in their role as ancillary ligands that significantly enhance the performance of transition metal catalysts.

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination showing the role of the NHC ligand.

-

Olefin Metathesis: SIMes is a key component of the second-generation Grubbs catalyst, [(SIMes)(PCy₃)Cl₂Ru=CHPh], which exhibits superior activity and stability compared to its first-generation phosphine-only counterpart. [3]* Cross-Coupling: In palladium catalysis, NHC ligands like SIMes and SIPr are highly effective for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and other C-C and C-N bond-forming reactions, particularly with challenging substrates like aryl chlorides. [11][12][13]* Other Metals: The strong M-C bond formed with NHCs has led to their use with a wide array of transition metals, including gold, copper, and nickel, for various catalytic transformations. [14][15][16]

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Deprotonation | 1. Base is not strong enough (pKa too low). 2. Base has degraded due to moisture/air exposure. 3. Reaction temperature is too low, kinetically slow. | 1. Switch to a stronger base like KHMDS or NaH. [10] 2. Use a fresh bottle of base or titrate to confirm activity. 3. Allow the reaction to slowly warm to room temperature and stir for a longer duration. [10] |

| Low Yield of Imidazolinium Salt | 1. Incomplete reduction of the diimine. 2. Moisture present during the cyclization step. | 1. Monitor the reduction by TLC; add more NaBH₄ if needed. 2. Ensure all solvents and glassware for the cyclization step are rigorously dried. |

| Decomposition of Free Carbene | 1. Presence of oxygen or moisture. 2. The free carbene is inherently unstable. | 1. Use rigorous inert atmosphere techniques (Schlenk line or glovebox). 2. Use the carbene in situ immediately after generation. Do not attempt to isolate unless necessary. [10] |

Conclusion

The synthesis of SIMes and its analogues via their imidazolidine precursors is a reliable and scalable process that provides access to a powerful class of ligands. The three-step sequence to the stable imidazolinium salt, followed by a straightforward but carefully controlled deprotonation, allows researchers to readily generate these ligands for a multitude of catalytic applications. Understanding the principles behind each synthetic step and the critical requirements for handling the final active species is paramount to successfully leveraging these ligands in the development of novel catalysts and synthetic methodologies.

References

-

D. Tapu, D. A. Dixon, C. Roe, Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors, Beilstein Journal of Organic Chemistry. [Link]

-

U. M. U. Eisner, et al., Synthesis of N‐Heterocyclic Carbenes and Their Complexes by Chloronium Ion Abstraction from 2‐Chloroazolium Salts Using Electron‐Rich Phosphines, Chemistry – A European Journal. [Link]

-

ResearchGate, Common synthetic routes to (i) free NHC by deprotonation of an imidazolium salt precursor.... [Link]

-

ResearchGate, Synthesis of M–NHC complexes via deprotonation (a) or direct insertion.... [Link]

-

L. Jafarpour, et al., Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl, Journal of Organometallic Chemistry. [Link]

-

F. Mendizábal, et al., Olefin Metathesis Catalyzed by a Hoveyda–Grubbs-like Complex Chelated to Bis(2-mercaptoimidazolyl) Methane: A Predictive DFT Study, The Journal of Physical Chemistry A. [Link]

-

F. Mendizábal, et al., Olefin Metathesis Catalyzed by a Hoveyda–Grubbs-like Complex Chelated to Bis(2-mercaptoimidazolyl) Methane: A Predictive DFT Study, ACS Publications. [Link]

-

A. Dghayem, et al., Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds, Oriental Journal of Chemistry. [Link]

-

S. H. Zott, et al., A New Class of Task‐Specific Imidazolium Salts and Ionic Liquids and Their Corresponding Transition‐Metal Complexes for Immobilization on Electrochemically Active Surfaces, Chemistry – A European Journal. [Link]

-

Royal Society of Chemistry, CHAPTER 1: Introduction to N-Heterocyclic Carbenes: Synthesis and Stereoelectronic Parameters. [Link]

-

S. P. Nolan, et al., The Development and Catalytic Uses of N-Heterocyclic Carbene Gold Complexes, Accounts of Chemical Research. [Link]

-

ResearchGate, NHC ligands based on an imidazole ring (a) and triazole-derived mesoionic carbenes (b). [Link]

-

Chinese Journal of Chemistry, Synthesis of N-heterocyclic Carbenes and Metal Complexes. [Link]

-

Organic Chemistry Portal, A Modular Synthesis of Highly Substituted Imidazolium Salts. [Link]

-

D. Tapu, et al., Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors, PMC. [Link]